molecular formula C13H9ClO B1598066 3-(3-Chlorophenyl)benzaldehyde CAS No. 400745-60-0

3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066
CAS No.: 400745-60-0
M. Wt: 216.66 g/mol
InChI Key: XAQURWBRLRLXGT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom at the third position and an aldehyde group at the para position relative to the chlorine

Biochemical Analysis

Biochemical Properties

3-(3-Chlorophenyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in its metabolism. The interaction with aldehyde dehydrogenase leads to the oxidation of the aldehyde group to a carboxylic acid, while cytochrome P450 enzymes facilitate its hydroxylation . These interactions are crucial for the compound’s biotransformation and its subsequent biological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. Its impact on cellular metabolism includes changes in the levels of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes, such as aldehyde dehydrogenase, by forming a covalent bond with the active site of the enzyme . This inhibition leads to the accumulation of aldehydes, which can induce cellular stress and apoptosis. Additionally, this compound can activate transcription factors such as Nrf2, which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects . At high doses, this compound can induce toxic effects, including liver damage, oxidative stress, and apoptosis. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase and hydroxylation by cytochrome P450 enzymes . These metabolic reactions lead to the formation of metabolites such as 3-(3-chlorophenyl)benzoic acid and hydroxylated derivatives. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, it can be targeted to the mitochondria, where it affects mitochondrial function and induces oxidative stress. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)benzaldehyde typically involves the chlorination of benzaldehyde. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-(3-Chlorophenyl)benzoic acid.

    Reduction: 3-(3-Chlorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in interactions with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    3-Chlorobenzaldehyde: Similar structure but lacks the additional phenyl ring, resulting in different chemical properties.

    4-Chlorobenzaldehyde: Chlorine atom is at a different position, leading to variations in reactivity and applications.

Uniqueness: 3-(3-Chlorophenyl)benzaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the benzene ring, providing a combination of reactivity and structural features that are not found in simpler analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQURWBRLRLXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362643
Record name 3-(3-chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-60-0
Record name 3-(3-chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400745-60-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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